molecular formula C35H41Cl2N9O4S B1202580 N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide CAS No. 127709-42-6

N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide

Cat. No.: B1202580
CAS No.: 127709-42-6
M. Wt: 754.7 g/mol
InChI Key: SXTLJMUARFSGPQ-PMGCIOSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Properties

CAS No.

127709-42-6

Molecular Formula

C35H41Cl2N9O4S

Molecular Weight

754.7 g/mol

IUPAC Name

N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide

InChI

InChI=1S/C35H41Cl2N9O4S/c36-21-13-14-26-23(18-21)31(22-8-3-4-9-24(22)37)41-19-28-43-33(45-46(26)28)34(49)40-17-16-39-30(48)11-2-1-7-15-38-29(47)12-6-5-10-27-32-25(20-51-27)42-35(50)44-32/h3-4,8-9,13-14,18,25,27,32H,1-2,5-7,10-12,15-17,19-20H2,(H,38,47)(H,39,48)(H,40,49)(H2,42,44,50)/t25-,27?,32-/m1/s1

InChI Key

SXTLJMUARFSGPQ-PMGCIOSOSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=NN4C(=N3)CN=C(C5=C4C=CC(=C5)Cl)C6=CC=CC=C6Cl)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=NN4C(=N3)CN=C(C5=C4C=CC(=C5)Cl)C6=CC=CC=C6Cl)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=NN4C(=N3)CN=C(C5=C4C=CC(=C5)Cl)C6=CC=CC=C6Cl)NC(=O)N2

Synonyms

iotin-(N-(2-aminoethyl)-8-chloro-6-(2-chlorophenyl)-4H(1,2,4)triazolo(3,4-a)(1,4)benzodiazepine-2-carboxamide) conjugate
biotin-1012-S
biotinylated 1012-S conjugate

Origin of Product

United States

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